molecular formula C13H17BFNO4 B2780736 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester CAS No. 2377611-45-3

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester

Cat. No.: B2780736
CAS No.: 2377611-45-3
M. Wt: 281.09
InChI Key: QYEKEOJVMKQCPQ-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester is a chemical compound with the molecular formula C13H17BFNO4 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of pinacol boronic esters like this compound involves a process called protodeboronation . This process is not well developed, but recent studies have reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H17BFNO4/c1-8-6-10(15)9(7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14 .


Chemical Reactions Analysis

Pinacol boronic esters, including this compound, are used in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .

Mechanism of Action

The mechanism of action for pinacol boronic esters in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester is not available, similar compounds like 2-Nitrophenylboronic acid pinacol ester are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, using protective gloves, eye protection, and face protection .

Future Directions

The future directions for research on pinacol boronic esters like 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester could involve further development of the protodeboronation process . This could potentially unlock new transformations and expand the scope of boron chemistry . Additionally, the Suzuki–Miyaura coupling reaction, a key application of these compounds, continues to be a major area of research .

Properties

IUPAC Name

2-(5-fluoro-4-methyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-8-6-11(16(17)18)9(7-10(8)15)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEKEOJVMKQCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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